molecular formula C11H11Cl3O2 B14500376 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene CAS No. 63707-58-4

2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene

Cat. No.: B14500376
CAS No.: 63707-58-4
M. Wt: 281.6 g/mol
InChI Key: BWJQGFWFUVZBTB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. These compounds are characterized by the presence of an ether group attached to an aromatic ring. The compound’s structure includes a methoxy group, a prop-1-en-1-yl group, and a trichloromethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has a methoxy group attached.

    Alkylation: The prop-1-en-1-yl group is introduced through an alkylation reaction using a suitable alkylating agent.

    Chlorination: The trichloromethoxy group is introduced through a chlorination reaction using trichloromethane and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors to control the reaction conditions precisely.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a consistent supply of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dechlorinated compounds.

Scientific Research Applications

2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-1-en-1-yl)benzene: Lacks the trichloromethoxy group.

    4-(Prop-1-en-1-yl)-1-(trichloromethoxy)benzene: Lacks the methoxy group.

    2-Methoxy-1-(trichloromethoxy)benzene: Lacks the prop-1-en-1-yl group.

Uniqueness

The presence of the methoxy, prop-1-en-1-yl, and trichloromethoxy groups in 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties.

Properties

CAS No.

63707-58-4

Molecular Formula

C11H11Cl3O2

Molecular Weight

281.6 g/mol

IUPAC Name

2-methoxy-4-prop-1-enyl-1-(trichloromethoxy)benzene

InChI

InChI=1S/C11H11Cl3O2/c1-3-4-8-5-6-9(10(7-8)15-2)16-11(12,13)14/h3-7H,1-2H3

InChI Key

BWJQGFWFUVZBTB-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(Cl)(Cl)Cl)OC

Origin of Product

United States

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